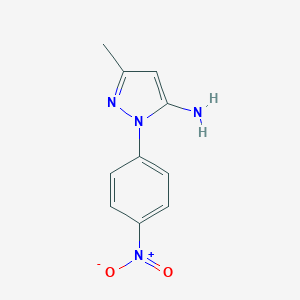
1,4-Dimethoxy-naphthalin
Übersicht
Beschreibung
1,4-Dimethoxynaphthalene, also known as 1,4-Dimethoxynaphthalene, is a useful research compound. Its molecular formula is C12H12O2 and its molecular weight is 188.22 g/mol. The purity is usually 95%.
The exact mass of the compound 1,4-Dimethoxynaphthalene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 221272. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,4-Dimethoxynaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dimethoxynaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von mehrfach ungesättigten Lipiden
1,4-Dimethoxy-naphthalin: dient als oxidativ labiler Schutzgruppe für Hydroxylfunktionen bei der Synthese von mehrfach ungesättigten Lipiden. Diese Verbindung, auch bekannt als ‚DIMON‘, kann selektiv unter oxidativen Bedingungen entfernt werden, ohne empfindliche mehrfach ungesättigte Fettsäuregruppen zu beschädigen. Seine Anwendung wurde bei der Synthese von Ether (Plasmanyl) -Phospholipiden gezeigt, die Docosahexaenoylgruppen enthalten, die für biologische Studien und potenzielle medizinische Anwendungen von Bedeutung sind .
Schutzgruppe in der organischen Synthese
‚DIMON‘ ist besonders nützlich als Benzyl-Schutzgruppe in der organischen Synthese. Es bietet einen strategischen Vorteil, da es unter Bedingungen entfernt werden kann, die mehrfach ungesättigte Acylgruppen nicht schädigen. Dies ist entscheidend bei der Synthese von Molekülen mit empfindlichen Dien-Einheiten, bei denen herkömmliche Schutzgruppen wie PMB oder DMB versagen könnten .
Synthese von Ether-Phospholipiden
Die Verbindung ist entscheidend für die skalierbare Synthese von Ether-Phospholipiden, die wichtige Bestandteile des menschlichen Lipidoms sind. Diese Phospholipide haben eine Alkylgruppe an der sn-1-Position und eine Acylgruppe an der sn-2-Position und sind aufgrund ihrer abgeleiteten Fettsäuremoleküle aus Arachidonsäure oder Docosahexaensäure von Interesse .
Referenzmolekül in der analytischen Chemie
In der analytischen Chemie kann This compound als Referenzmolekül bei der Synthese, Trennung und Analyse derivatisierter Naphthaline verwendet werden. Diese Anwendung ist für die genaue Charakterisierung komplexer organischer Verbindungen unerlässlich .
Fluoreszenzstudien
Diese Verbindung wird auch in Fluoreszenzstudien als fluoreszierender Marker verwendet. Seine Eigenschaften ermöglichen es ihm, ein Standard in Experimenten zu sein, die präzise Messungen der Fluoreszenz erfordern, was in verschiedenen Bereichen wie Biochemie und Materialwissenschaften wertvoll ist .
Entwicklung neuer Schutzgruppen
Die einzigartigen Eigenschaften von This compound haben zu seiner Verwendung bei der Entwicklung neuer Schutzgruppen in der synthetischen Chemie geführt. Forscher können neue Synthesewege entwickeln, indem sie die Redoxpotenziale und die Reaktivität dieser Verbindung verstehen .
Lipidomics-Forschung
In der Lipidomics, bei der die umfassende Analyse von Lipiden in biologischen Systemen durchgeführt wird, spielt This compound eine Rolle bei der Synthese von Lipidanaloga. Diese Analoga können verwendet werden, um das Lipidverhalten und die Funktion in verschiedenen biologischen Kontexten zu untersuchen .
Medizinische Chemie
Schließlich eröffnet die Anwendung der Verbindung in der medizinischen Chemie bei der Synthese komplexer Lipidstrukturen Möglichkeiten zur Herstellung neuer Arzneimittelmoleküle. Diese Moleküle könnten spezifische lipidbezogene Pfade und Störungen anvisieren und neue Wege für therapeutische Interventionen bieten .
Safety and Hazards
1,4-Dimethoxynaphthalene can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contacting with skin and eye, use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
1,4-Dimethoxynaphthalene-2-methyl (‘DIMON’), an oxidatively labile protecting group for the synthesis of polyunsaturated lipids, has been developed. This new benzyl-type protecting group for hydroxyl functions can be selectively removed under oxidative conditions without damaging polyunsaturated fatty acyl groups .
Wirkmechanismus
Target of Action
1,4-Dimethoxynaphthalene is a synthetic compound that has been used in various chemical reactions It’s known to be used as a protecting group for hydroxyl functions in the synthesis of polyunsaturated lipids .
Mode of Action
The compound acts as a protecting group for hydroxyl functions, which can be selectively removed under oxidative conditions without damaging polyunsaturated fatty acyl groups . This selective removal is crucial in the synthesis of complex molecules, as it allows for the modification of specific parts of the molecule without affecting others.
Biochemical Pathways
It plays a significant role in the synthesis of polyunsaturated lipids . These lipids are essential components of cell membranes and play crucial roles in cell signaling, inflammation, and maintaining the structural integrity of cells.
Pharmacokinetics
Its molecular weight is 1882225 , which is within the range generally favorable for bioavailability
Result of Action
The primary result of 1,4-Dimethoxynaphthalene’s action is the successful synthesis of polyunsaturated lipids . These lipids are crucial for various biological functions, including cell signaling and maintaining cell structure. Therefore, the compound indirectly contributes to these biological processes.
Action Environment
The action of 1,4-Dimethoxynaphthalene is influenced by the chemical environment in which it is used. For instance, its role as a protecting group for hydroxyl functions requires oxidative conditions for the group’s removal . The stability and efficacy of the compound can also be affected by factors such as temperature, pH, and the presence of other chemicals.
Biochemische Analyse
Biochemical Properties
1,4-Dimethoxynaphthalene is known to interact with various biomolecules. It has been used as a protecting group for hydroxyl functions in the synthesis of polyunsaturated lipids . This indicates that it can interact with enzymes and proteins involved in lipid synthesis and metabolism.
Molecular Mechanism
1,4-Dimethoxynaphthalene acts as a protecting group that can be selectively removed under oxidative conditions without damaging polyunsaturated fatty acyl groups . This suggests that it may interact with biomolecules through binding interactions and could potentially influence gene expression and enzyme activity.
Metabolic Pathways
1,4-Dimethoxynaphthalene is involved in the synthesis of polyunsaturated lipids , indicating that it interacts with enzymes and cofactors in lipid metabolism
Eigenschaften
IUPAC Name |
1,4-dimethoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-13-11-7-8-12(14-2)10-6-4-3-5-9(10)11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWRTYBQQDXLDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40143485 | |
| Record name | 1,4-Dimethoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40143485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10075-62-4 | |
| Record name | 1,4-Dimethoxynaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10075-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dimethoxynaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010075624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dimethoxynaphthalene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221272 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Dimethoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40143485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dimethoxynaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.177 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-Dimethoxynaphthalene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W46C7TDG9K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

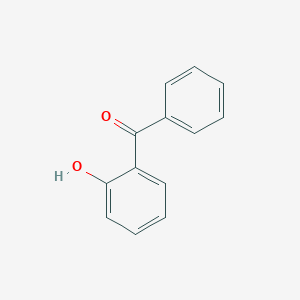
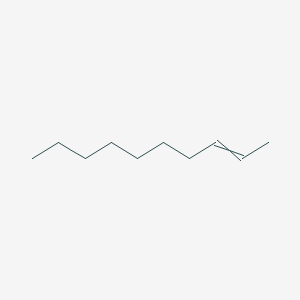
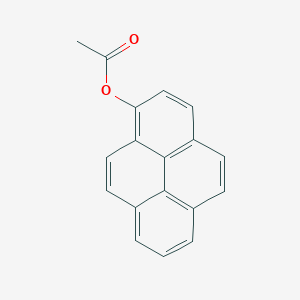
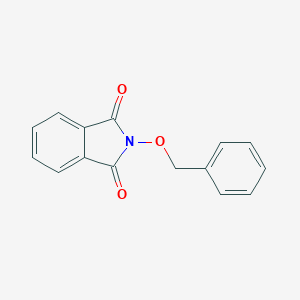
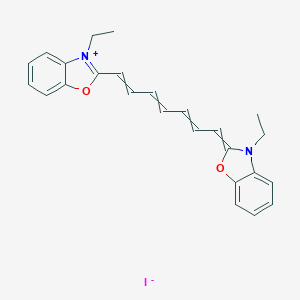

![N-[2-ethyl-2-(3-methoxyphenyl)cyclohexylidene]hydroxylamine](/img/structure/B104038.png)
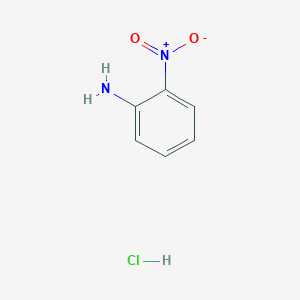
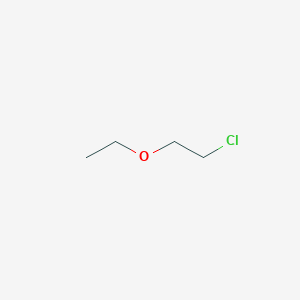
![N-[3-(Dibutylamino)propyl]carbamodithioic acid](/img/structure/B104046.png)

